[4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium
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Overview
Description
[4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium: is a complex organic compound characterized by its unique structure, which includes a dithiolan ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through the reaction of the dithiolan derivative with hydroxylamine under controlled conditions.
Formation of the Dimethyl-ammonium Group: The final step involves the quaternization of the nitrogen atom with methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dithiolan ring, especially in the presence of strong nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Organolithium reagents, Grignard reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted dithiolan derivatives
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: : Research is ongoing into its use as a precursor for drugs targeting specific biochemical pathways, particularly those involving sulfur-containing enzymes.
Industry: : The compound is used in the synthesis of advanced materials, including conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium involves its interaction with molecular targets such as thiol groups in proteins. This interaction can inhibit enzyme activity by forming stable complexes with the active site cysteine residues, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
[2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene]: Known for its use in organic conductors and superconductors.
[2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene]: Used in the study of electrochemical properties and formation of metallic cation-radical salts.
Uniqueness
- The presence of the hydroxyimino group in [4-(Hydroxyimino-methyl)-4-methyl-[1,3]dithiolan-2-ylidene]-dimethyl-ammonium provides unique reactivity, particularly in biological systems, making it a valuable compound for medicinal chemistry.
Properties
IUPAC Name |
[4-[(E)-hydroxyiminomethyl]-4-methyl-1,3-dithiolan-2-ylidene]-dimethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2.BrH/c1-7(4-8-10)5-11-6(12-7)9(2)3;/h4H,5H2,1-3H3;1H/b8-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWSYFREMSEPZ-ZFXMFRGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=[N+](C)C)S1)C=NO.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CSC(=[N+](C)C)S1)/C=N/O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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